![molecular formula C15H14O3 B14033235 2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzene.
Coupling Reaction: The resulting 2,5-dimethoxybenzaldehyde is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production methods for 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2,5-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,5-Dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Environmental Science: It is studied for its role in the degradation of polychlorinated biphenyls (PCBs) and other environmental pollutants.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Methoxy Group Reactivity:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
2,5-Dimethoxyphenethylamine: Contains an ethylamine group instead of the aldehyde group.
2,5-Dimethoxy-4-ethylamphetamine: Contains an ethyl group at the 4 position instead of the aldehyde group.
Uniqueness
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on a biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and applications in various fields .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,5-dimethoxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-13(11-6-4-3-5-7-11)15(18-2)8-12(14)10-16/h3-10H,1-2H3 |
InChI Key |
RMIAUHFOCJONFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


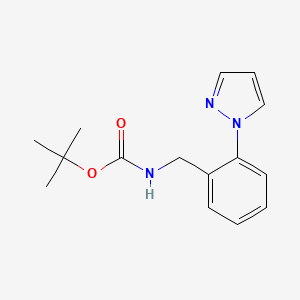
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


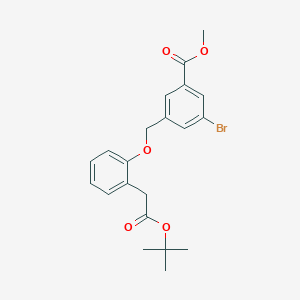
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
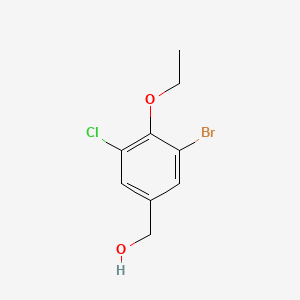
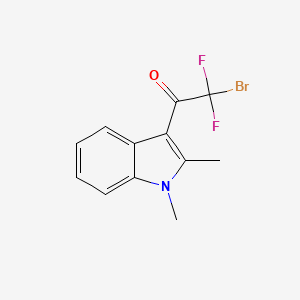


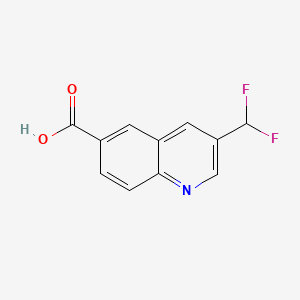
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
